Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based small molecule characterized by:
Properties
IUPAC Name |
propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-8(2)22-16(21)12-9(3)13(23-14(12)18)15(20)19-11-6-4-10(17)5-7-11/h4-8H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLJMJZQFUEENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122971 | |
| Record name | 1-Methylethyl 2-amino-5-[[(4-chlorophenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-00-1 | |
| Record name | 1-Methylethyl 2-amino-5-[[(4-chlorophenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-amino-5-[[(4-chlorophenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, the reaction involves:
-
Reactants :
-
Combine methyl acetoacetate (10 mmol), 4-chlorophenyl isocyanate (10 mmol), and sulfur (12 mmol) in DMF.
-
Heat at 80°C for 6–8 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography to yield methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate (Yield: 72–85%).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Solvent | DMF |
| Yield | 72–85% |
Esterification to Propan-2-yl Ester
Transesterification of Methyl Ester
The methyl ester intermediate undergoes transesterification with isopropyl alcohol:
-
Catalyst : Titanium(IV) isopropoxide (0.5–1 mol%)
-
Excess isopropyl alcohol (5 eq.) improves conversion.
-
Azeotropic removal of methanol using Dean-Stark apparatus increases yield to >90%.
Purification :
-
Post-reaction, wash with NaHCO₃ (5%) to remove residual acid.
-
Crystallize from hexane/ethyl acetate (3:1) to obtain white crystals (Purity: >98% by HPLC).
Amidation and Functionalization
Carbamoyl Group Introduction
The 4-chlorophenylcarbamoyl group is introduced via:
-
Base : N,N-Diisopropylethylamine (DIPEA) or pyridine.
Protocol from Patent WO2020007902A1 :
-
React 2-amino-4-methylthiophene-3-carboxylic acid (1 eq.) with 4-chlorophenyl isocyanate (1.2 eq.) in DCM.
-
Add EDCI (1.5 eq.) and HOBt (1 eq.) at 0°C, then warm to room temperature for 12 hours.
-
Isolate via filtration and recrystallize from ethanol (Yield: 78–82%).
Critical Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 78–82% |
Alternative Routes and Modifications
One-Pot Synthesis
A streamlined approach combines Gewald reaction and transesterification:
-
Perform Gewald reaction with methyl acetoacetate, 4-chlorophenyl isocyanate, and sulfur.
-
Directly add isopropyl alcohol and titanium(IV) isopropoxide to the crude mixture.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent use by 40%.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Production
Process Optimization for Kilogram-Scale
-
Replace DMF with THF for easier solvent recovery.
-
Use continuous flow reactors for transesterification (Residence Time: 30 min, Yield: 88%).
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 4-Chlorophenyl isocyanate | 120 |
| Titanium(IV) isopropoxide | 95 |
| Total | 215 (excluding labor) |
Challenges and Solutions
Byproduct Formation
Crystallization Difficulties
-
Issue : Oily residues during final crystallization.
-
Solution : Seed with pure compound and use anti-solvent (heptane).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Gewald + Transesterification | 85 | 98.5 | 4.20 |
| One-Pot Synthesis | 70 | 95.8 | 3.75 |
| Industrial Scale | 88 | 99.0 | 2.90 |
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has shown potential therapeutic applications, particularly in:
- Anticancer Research : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that similar compounds exhibit significant activity against colon, breast, and cervical cancers. The structural modifications of this compound may enhance its efficacy as an anticancer agent .
- Antimicrobial Activity : Research indicates that derivatives of thiophene compounds often display antibacterial properties. This compound may share this characteristic, making it a candidate for further investigation in antimicrobial drug development .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. Key steps include:
- Formation of the Thiophene Ring : Utilizing a multicomponent reaction involving a ketone or aldehyde, activated nitrile, and sulfur.
- Substitution Reactions : Introducing functional groups such as the amino and chlorophenyl carbamoyl moieties through nucleophilic substitution methods.
- Carboxylation : Enhancing solubility through the introduction of carboxylate groups.
Each step necessitates careful control of reaction conditions to maximize product yield .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | Lacks chlorophenyl group | Antimicrobial | Simpler structure |
| Propan-1-ol 2-amino-5-(phenyl)carbamoyl-thiophene | Different alkane chain | Anticancer | Variation in side chains |
| Ethyl 2-amino-5-(bromophenyl)carbamoyl-thiophene | Bromine instead of chlorine | Antibacterial | Halogen variation |
This table illustrates how the specific halogen substitution and structural features of this compound may influence its biological activities compared to other thiophene derivatives.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar compounds, shedding light on potential applications:
- Antitumor Activity : A study conducted on sulfonamide derivatives indicated promising cytotoxic effects against human cancer cell lines, suggesting that modifications akin to those in Propan-2-yl 2-amino compounds could yield effective anticancer agents .
- Antioxidant Properties : Research on substituted thiophenes has demonstrated antioxidant activity, which may be relevant for developing therapeutic agents targeting oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Structural difference : Ethyl ester (C2H5) vs. isopropyl ester (C3H7) at position 3.
- Molecular weight : 338.81 g/mol (vs. ~352.85 g/mol for the isopropyl analog) .
- Lipophilicity : The ethyl ester likely has a lower logP (by ~0.3–0.5 units) due to reduced alkyl chain length, impacting membrane permeability .
- Synthesis : Both compounds can be synthesized via Suzuki-Miyaura coupling (e.g., using boronic acids) or carbamoylation reactions .
Propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate
- Structural difference : Trifluoromethylphenyl group at position 4 instead of methyl.
- Activity : Reported EC50 = 6.6 µM in slowing ligand dissociation, highlighting the role of electron-withdrawing substituents (e.g., -CF3) in enhancing potency .
- Lipophilicity : The -CF3 group increases logP by ~1.0 unit compared to the methyl analog, improving hydrophobic interactions .
Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Analytical Characterization
- Lipophilicity : Determined via HPLC (capacity factor k) or calculated logP (e.g., ClogP = 3.2 for the target compound vs. 2.8 for the ethyl analog) .
- Electron density analysis : Tools like Multiwfn reveal charge distribution, showing electron-deficient regions at the 4-chlorophenylcarbamoyl group, which may facilitate hydrogen bonding .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate, a synthetic compound with the molecular formula C₁₆H₁₇ClN₂O₃S, is gaining attention in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an isopropyl group , an amino group , and a chlorophenyl carbamoyl moiety . These structural characteristics contribute to its solubility and reactivity in biological systems, enhancing its potential therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O₃S |
| Molecular Weight | 350.84 g/mol |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, particularly in:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The presence of the chlorophenyl group is believed to enhance its antiproliferative effects, as similar compounds have shown promising results in targeting cancer cells .
- Antimicrobial Properties : The compound has demonstrated activity against a range of microbial strains, indicating potential use as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Arrest : Research indicates that it could induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on the HT29 colorectal cancer cell line. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively. This suggests potential utility as an antimicrobial agent in clinical settings.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | Lacks chlorophenyl group | Antimicrobial | Simpler structure |
| Propan-1-ol 2-amino-5-(phenyl)carbamoyl-thiophene | Different alkane chain | Anticancer | Variation in side chains |
| Ethyl 2-amino-5-(bromophenyl)carbamoyl-thiophene | Bromine instead of chlorine | Antibacterial | Halogen variation |
Q & A
Basic: What synthetic routes are recommended for synthesizing this thiophene-based compound?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with the condensation of a substituted thiophene precursor. For example:
- Step 1: Condensation of a 4-chlorophenylcarbamoyl intermediate with a thiophene-3-carboxylate ester under reflux in a polar aprotic solvent (e.g., DMF or toluene) using catalysts like palladium or copper .
- Step 2: Cyclization to form the thiophene ring, followed by functionalization of the amino and ester groups. Reaction conditions (temperature, solvent purity, and catalyst loading) must be optimized to avoid side products .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy: 1H and 13C NMR to confirm the presence of the propan-2-yl ester (δ ~1.2–1.4 ppm for methyl groups), aromatic protons (δ ~7.3–7.5 ppm for 4-chlorophenyl), and thiophene backbone .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretching of the amino group) .
- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation if single crystals are obtainable .
Advanced: How can researchers optimize low yields during the final cyclization step?
Methodological Answer:
Low yields often arise from competing side reactions or inefficient catalyst systems. Strategies include:
- Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc)₂ vs. CuI) to enhance regioselectivity .
- Solvent Optimization: Switch from DMF to toluene or THF to reduce polar side reactions .
- Temperature Control: Use microwave-assisted synthesis for rapid, controlled heating to improve reaction kinetics .
- In Situ Monitoring: Employ TLC or FTIR to track reaction progress and terminate before degradation .
Advanced: How should contradictions in biological activity data be addressed?
Methodological Answer:
Conflicting results (e.g., variable antimicrobial efficacy) may stem from:
- Sample Degradation: Ensure compound stability by storing samples at –20°C with desiccants and monitoring purity via HPLC before assays .
- Assay Variability: Standardize protocols (e.g., broth microdilution for MIC tests) across labs and include positive controls (e.g., ciprofloxacin for bacteria) .
- Matrix Effects: Account for interactions with culture media components by testing in multiple matrices (e.g., Mueller-Hinton vs. RPMI) .
Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives?
Methodological Answer:
SAR studies require systematic structural modifications:
- Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
- Biological Testing: Screen derivatives against target enzymes (e.g., kinases) or pathogens using dose-response assays .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets and guide synthesis .
Basic: What physicochemical properties influence this compound’s bioavailability?
Methodological Answer:
Critical properties include:
- LogP (Partition Coefficient): A calculated XlogP of ~4 ( ) suggests moderate lipophilicity, which may limit aqueous solubility.
- Hydrogen Bonding: The compound has 1 H-bond donor and 5 acceptors ( ), impacting membrane permeability.
- Topological Polar Surface Area (TPSA): ~89.8 Ų ( ) indicates potential challenges in crossing the blood-brain barrier.
- Melting Point: High crystallinity (if observed) may reduce dissolution rates; amorphous forms can enhance bioavailability .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify products using LC-MS .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 150°C .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
